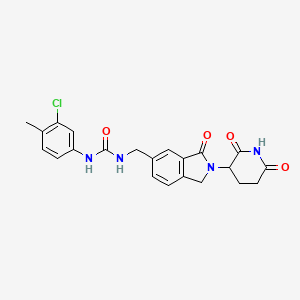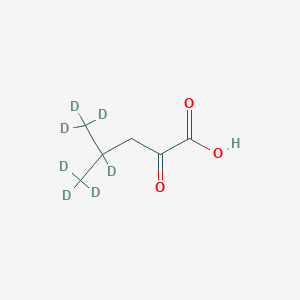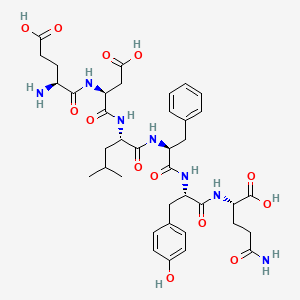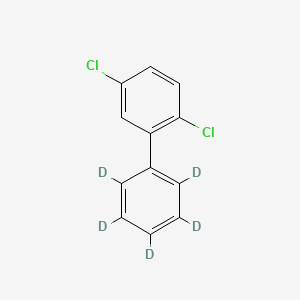
1,2,3,4,5-pentadeuterio-6-(2,5-dichlorophenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5-pentadeuterio-6-(2,5-dichlorophenyl)benzene is a deuterated derivative of benzene, where five hydrogen atoms are replaced by deuterium atoms and the benzene ring is substituted with a 2,5-dichlorophenyl group Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-pentadeuterio-6-(2,5-dichlorophenyl)benzene typically involves the following steps:
Deuteration of Benzene: Benzene is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium. This can be achieved using deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Substitution Reaction: The deuterated benzene is then subjected to a substitution reaction with 2,5-dichlorophenyl halide (e.g., 2,5-dichlorophenyl chloride) in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
1,2,3,4,5-pentadeuterio-6-(2,5-dichlorophenyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the deuterium atoms or the dichlorophenyl group can be replaced by other substituents.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid). Reaction conditions typically involve the use of catalysts such as aluminum chloride (AlCl₃) or iron (Fe).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). Reactions are usually carried out in acidic or basic media.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the original compound, depending on the nature of the substituent introduced.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include phenyl derivatives and other reduced forms of the compound.
科学的研究の応用
1,2,3,4,5-pentadeuterio-6-(2,5-dichlorophenyl)benzene has several scientific research applications, including:
Chemistry: Used as a model compound in studies of isotopic effects on chemical reactivity and reaction mechanisms.
Biology: Employed in metabolic studies to trace the fate of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 1,2,3,4,5-pentadeuterio-6-(2,5-dichlorophenyl)benzene involves its interaction with molecular targets and pathways in various chemical and biological systems. The presence of deuterium atoms can influence the compound’s binding affinity, stability, and reactivity. In biological systems, deuterium substitution can lead to altered metabolic pathways and reduced rates of enzymatic degradation, resulting in prolonged activity and improved efficacy.
類似化合物との比較
Similar Compounds
1,2,3,4,5-pentadeuterio-6-(trideuteriomethyl)benzene: A similar deuterated benzene derivative with a trideuteriomethyl group instead of a dichlorophenyl group.
2,3,4,5,6-pentadeuterioaniline: Another deuterated benzene derivative with an amino group.
Uniqueness
1,2,3,4,5-pentadeuterio-6-(2,5-dichlorophenyl)benzene is unique due to the presence of both deuterium atoms and a dichlorophenyl group, which imparts distinct chemical and physical properties. The combination of isotopic substitution and specific functional groups makes this compound valuable for specialized applications in research and industry.
特性
分子式 |
C12H8Cl2 |
|---|---|
分子量 |
228.12 g/mol |
IUPAC名 |
1,2,3,4,5-pentadeuterio-6-(2,5-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H8Cl2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H/i1D,2D,3D,4D,5D |
InChIキー |
KKQWHYGECTYFIA-RALIUCGRSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C=CC(=C2)Cl)Cl)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


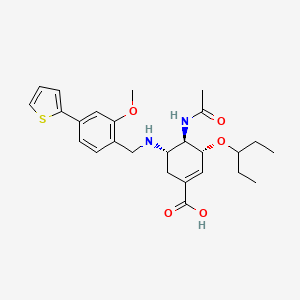
![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12393688.png)

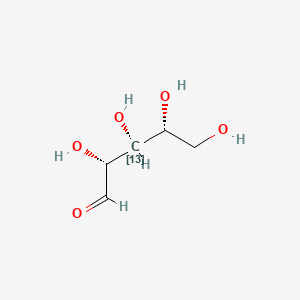
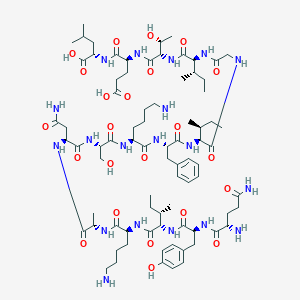

![(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol](/img/structure/B12393716.png)
![4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]ethyl]benzamide](/img/structure/B12393720.png)
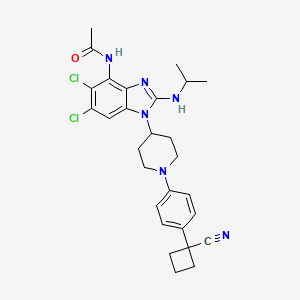
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12393743.png)
